

Spectroscopic data analysis of (R)-1,2,4-triacetoxybutane

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Compound of Interest

Compound Name: (R)-1,2,4-TRIACETOXYBUTANE

CAS No.: 108266-50-8

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An In-depth Technical Guide to the Spectroscopic Data Analysis of (R)-1,2,4-Triacetoxybutane

Authored by: A Senior Application Scientist

Abstract

(R)-1,2,4-triacetoxybutane is a chiral organic molecule with significant potential as a versatile building block in asymmetric synthesis and drug development. Its utility is predicated on its structural integrity and enantiomeric purity, necessitating robust analytical methods for its characterization. This technical guide provides a comprehensive framework for the spectroscopic analysis of (R)-1,2,4-triacetoxybutane. In the absence of an extensive body of publicly available spectral data for this specific compound, this guide adopts a predictive and instructional approach, grounded in fundamental spectroscopic principles and data from analogous structures. We will delineate the expected spectral signatures in Nuclear Magnetic Resonance (^1H and ^{13}C NMR), Mass Spectrometry (MS), and Infrared (IR) Spectroscopy, offering field-proven insights into experimental design, data interpretation, and quality control.

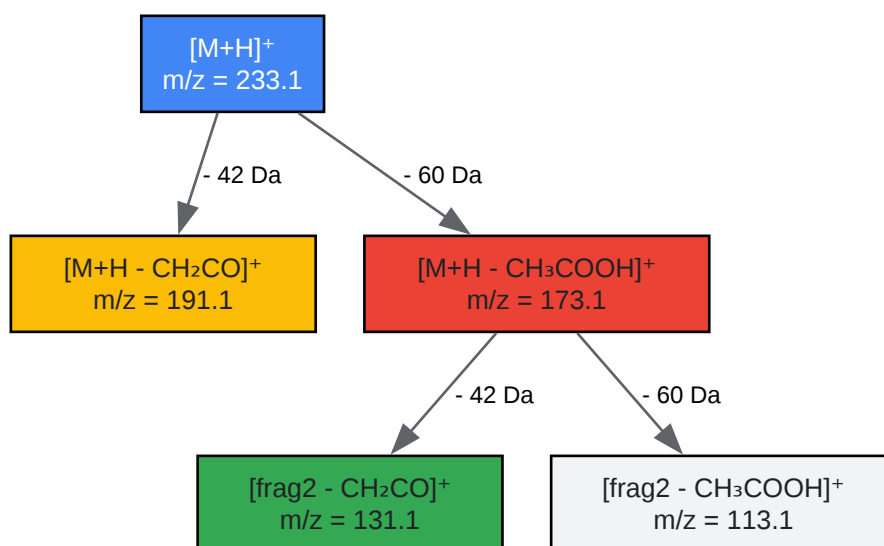
Introduction: The Analytical Imperative

The precise structural elucidation of chiral molecules is a cornerstone of modern pharmaceutical development and chemical research. (R)-1,2,4-triacetoxybutane, possessing a key stereocenter and multiple reactive sites masked as acetate esters, is a prime example of a molecule whose synthetic value is directly tied to its analytical verification. Any ambiguity in its structure or enantiomeric excess could have profound consequences on the stereochemical outcome of subsequent reactions.

This guide is designed for researchers and drug development professionals who require a multi-faceted analytical strategy to confirm the identity, structure, and purity of (R)-1,2,4-triacetoxybutane. We will move beyond a simple listing of data, explaining the causality behind the expected spectral features and providing self-validating protocols to ensure data integrity.

Molecular Structure and Predicted Spectroscopic Behavior

A thorough analysis begins with the molecule's structure. Understanding its symmetry and the electronic environment of each atom is paramount to predicting and interpreting its spectroscopic output.



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Figure 2: Predicted ESI-MS fragmentation pathway for (R)-1,2,4-triacetoxybutane.

Experimental Protocol: High-Resolution MS (HRMS)

- Sample Preparation: Prepare a dilute solution of the sample (~1 mg/mL) in a suitable solvent such as methanol or acetonitrile.
- Instrument Setup & Acquisition:
 - Infuse the sample into an ESI source coupled to a high-resolution mass analyzer (e.g., Time-of-Flight, TOF, or Orbitrap).
 - Acquire data in positive ion mode. The high resolution will allow for the determination of the elemental composition from the accurate mass measurement. [1][3]. Data Analysis: Compare the measured accurate mass of the molecular ion with the theoretical mass to confirm the elemental formula. Analyze the m/z values of the fragment ions to corroborate the proposed structure.

Infrared (IR) Spectroscopy Analysis

IR spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule.

Predicted IR Absorptions

The spectrum will be dominated by absorptions characteristic of the ester functional groups.

Wavenumber (cm ⁻¹)	Vibration Type	Intensity	Functional Group
2950 - 3000	C-H stretch	Medium	Alkane CH ₂ and CH ₃
~1740	C=O stretch	Strong, Sharp	Ester Carbonyl
1220 - 1250	C-O stretch	Strong	Ester (acyl-oxygen)
1000 - 1100	C-O stretch	Strong	Ester (alkyl-oxygen)

The presence of a strong, sharp peak around 1740 cm⁻¹ is the most definitive feature, confirming the presence of the acetate esters. [2][3] The absence of a broad absorption band around 3200-3600 cm⁻¹ would confirm the complete conversion of the precursor triol to the triacetate, indicating the absence of residual -OH groups.

Experimental Protocol: Attenuated Total Reflectance (ATR) - FTIR

- **Sample Preparation:** Place a single drop of the neat liquid sample (if applicable) or a small amount of the solid directly onto the ATR crystal.
- **Instrument Setup & Acquisition:**
 - Collect a background spectrum of the clean, empty ATR crystal.
 - Collect the sample spectrum. Typically, 16-32 scans are co-added to produce a high-quality spectrum.
- **Data Analysis:** The resulting spectrum of transmittance or absorbance versus wavenumber is analyzed for the presence of characteristic absorption bands.

Corroborating Enantiomeric Purity

While the aforementioned techniques confirm the molecular structure, they are generally insensitive to stereochemistry. To verify that the sample is indeed the (R)-enantiomer and to determine its enantiomeric excess (ee), specific chiral analytical methods are required. [4][5]

- **Chiral Chromatography (HPLC or GC):** This is the most common and reliable method. The sample is passed through a column containing a chiral stationary phase (CSP). The two enantiomers will interact differently with the CSP, leading to different retention times and thus separation. [4]* **NMR with Chiral Solvating or Derivatizing Agents:** The addition of a chiral solvating agent can induce a small chemical shift difference between the signals of the two enantiomers. [6][7][8] Alternatively, reacting the molecule with a chiral derivatizing agent, such as Mosher's acid chloride, converts the enantiomers into diastereomers, which will have distinct and separable NMR signals. [9]

Conclusion

The structural verification of (R)-1,2,4-triacetoxybutane is a multi-step process that relies on the synergistic application of several spectroscopic techniques. ¹H and ¹³C NMR confirm the carbon-hydrogen framework and the specific connectivity. High-resolution mass spectrometry validates the elemental composition and molecular weight, while IR spectroscopy provides a

rapid check for the presence of key functional groups and the absence of starting materials. Finally, chiral-specific methods must be employed to confirm the absolute configuration and enantiomeric purity. This guide provides the predictive data and robust protocols necessary to confidently undertake this comprehensive analysis, ensuring the quality and reliability of this important chiral building block in research and development.

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